molecular formula C14H12N4O5 B14563955 N'-(2,4-Dinitrophenoxy)-4-methylbenzene-1-carboximidamide CAS No. 61773-15-7

N'-(2,4-Dinitrophenoxy)-4-methylbenzene-1-carboximidamide

Cat. No.: B14563955
CAS No.: 61773-15-7
M. Wt: 316.27 g/mol
InChI Key: BGSLUZNCEBEASZ-UHFFFAOYSA-N
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Description

N’-(2,4-Dinitrophenoxy)-4-methylbenzene-1-carboximidamide is an organic compound characterized by the presence of nitro groups and an imidamide functional group

Properties

CAS No.

61773-15-7

Molecular Formula

C14H12N4O5

Molecular Weight

316.27 g/mol

IUPAC Name

N'-(2,4-dinitrophenoxy)-4-methylbenzenecarboximidamide

InChI

InChI=1S/C14H12N4O5/c1-9-2-4-10(5-3-9)14(15)16-23-13-7-6-11(17(19)20)8-12(13)18(21)22/h2-8H,1H3,(H2,15,16)

InChI Key

BGSLUZNCEBEASZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dinitrophenoxy)-4-methylbenzene-1-carboximidamide typically involves the reaction of 2,4-dinitrophenol with 4-methylbenzene-1-carboximidamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dinitrophenoxy)-4-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2,4-Dinitrophenoxy)-4-methylbenzene-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(2,4-Dinitrophenoxy)-4-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-Dinitrophenoxy)-4-methylbenzene-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.

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